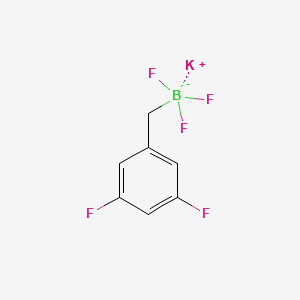![molecular formula C8H4FNO2 B13498482 5-Fluorofuro[3,2-b]pyridine-2-carbaldehyde](/img/structure/B13498482.png)
5-Fluorofuro[3,2-b]pyridine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluorofuro[3,2-b]pyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C8H4FNO2 and a molecular weight of 165.12 g/mol . This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a fluorine atom and an aldehyde group attached to the structure. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorofuro[3,2-b]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-fluoropyridine-2-carboxylic acid with furan-2-carbaldehyde in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the fused ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluorofuro[3,2-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 5-Fluorofuro[3,2-b]pyridine-2-carboxylic acid.
Reduction: 5-Fluorofuro[3,2-b]pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Fluorofuro[3,2-b]pyridine-2-carbaldehyde is utilized in several scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor ligands due to its unique structural features.
Medicine: As a potential intermediate in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: In the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Fluorofuro[3,2-b]pyridine-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s aldehyde group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the fluorine atom can enhance the compound’s binding affinity to specific receptors through halogen bonding interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorofuro[2,3-b]pyridine-2-carbaldehyde: Similar structure but with a different ring fusion pattern.
5-Fluoropyridine-2-carbaldehyde: Lacks the furan ring, making it less complex.
Furo[3,2-b]pyridine-2-carbaldehyde: Lacks the fluorine atom, affecting its reactivity and binding properties.
Uniqueness
5-Fluorofuro[3,2-b]pyridine-2-carbaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group in a fused heterocyclic system. This combination imparts distinct chemical reactivity and binding properties, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C8H4FNO2 |
|---|---|
Molekulargewicht |
165.12 g/mol |
IUPAC-Name |
5-fluorofuro[3,2-b]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H4FNO2/c9-8-2-1-7-6(10-8)3-5(4-11)12-7/h1-4H |
InChI-Schlüssel |
HVNFLJYDMCZNDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC2=C1OC(=C2)C=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![rac-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13498433.png)


![[4-(Fluoromethyl)oxan-4-yl]methanethiol](/img/structure/B13498452.png)

![{4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol](/img/structure/B13498457.png)
![(1R,4S)-7-azabicyclo[2.2.1]hept-2-ene](/img/structure/B13498460.png)

![2-Bromo-1-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}ethan-1-one hydrobromide](/img/structure/B13498474.png)
